molecular formula C17H16N4O3 B14980829 3-(1H-tetrazol-1-yl)phenyl (3,5-dimethylphenoxy)acetate

3-(1H-tetrazol-1-yl)phenyl (3,5-dimethylphenoxy)acetate

Cat. No.: B14980829
M. Wt: 324.33 g/mol
InChI Key: JEKRVOSZVKMBFO-UHFFFAOYSA-N
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Description

3-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL 2-(3,5-DIMETHYLPHENOXY)ACETATE is a complex organic compound that features a tetrazole ring and a phenoxyacetate moiety

Properties

Molecular Formula

C17H16N4O3

Molecular Weight

324.33 g/mol

IUPAC Name

[3-(tetrazol-1-yl)phenyl] 2-(3,5-dimethylphenoxy)acetate

InChI

InChI=1S/C17H16N4O3/c1-12-6-13(2)8-16(7-12)23-10-17(22)24-15-5-3-4-14(9-15)21-11-18-19-20-21/h3-9,11H,10H2,1-2H3

InChI Key

JEKRVOSZVKMBFO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)OCC(=O)OC2=CC=CC(=C2)N3C=NN=N3)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL 2-(3,5-DIMETHYLPHENOXY)ACETATE typically involves the following steps:

    Formation of the Tetrazole Ring: This can be achieved by reacting an aromatic nitrile with sodium azide in the presence of a catalyst such as zinc salts.

    Coupling with Phenoxyacetate: The tetrazole derivative is then coupled with 2-(3,5-dimethylphenoxy)acetyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, green chemistry principles, such as the use of eco-friendly solvents and catalysts, are often employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL 2-(3,5-DIMETHYLPHENOXY)ACETATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the tetrazole ring may yield tetrazole oxides, while reduction can produce amine derivatives .

Scientific Research Applications

3-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL 2-(3,5-DIMETHYLPHENOXY)ACETATE has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL 2-(3,5-DIMETHYLPHENOXY)ACETATE involves its interaction with specific molecular targets. The tetrazole ring can bind to metal ions, influencing enzymatic activity and cellular pathways. Additionally, the phenoxyacetate moiety can interact with hydrophobic regions of proteins, affecting their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL 2-(3,5-DIMETHYLPHENOXY)ACETATE is unique due to the combination of the tetrazole ring and phenoxyacetate moiety, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications .

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